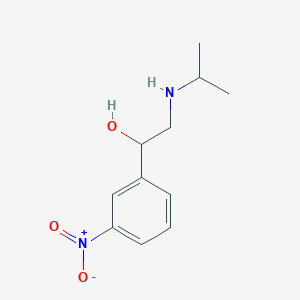

![molecular formula C15H15FN4O2S B5563035 8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)

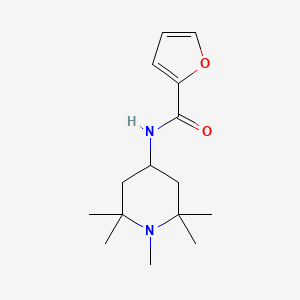

8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2500, and it belongs to the class of purinergic receptor antagonists.

Applications De Recherche Scientifique

Neurodegenerative Diseases

The compound's derivatives have been identified as multitarget drugs for neurodegenerative diseases. Specifically, they show potent activity as dual-target-directed ligands, combining A2A adenosine receptor antagonism with monoamine oxidase B (MAO-B) inhibition. These properties suggest their potential in providing symptomatic relief and possibly disease-modifying effects for conditions such as Parkinson's disease (Załuski et al., 2019).

Antimicrobial Activity

Derivatives have also shown promise in antimicrobial activities, particularly against Mycobacterium tuberculosis. The structural modifications, especially in the purine ring, have been critical in determining their bioactivity, highlighting the importance of specific substituents for enhanced efficacy. This research suggests potential applications in developing novel antimycobacterial agents (Braendvang & Gundersen, 2007).

Cancer Therapy

In cancer therapy, the compound's derivatives have demonstrated inhibition of DNA topoisomerase I activity and induction of apoptosis in tumor cells. These effects are particularly observed in human colon carcinoma cells, where the derivatives prompt mitochondrial depolarization, phosphatidylserine exposure, and activation of caspases, marking them as potential candidates for anticancer drugs (Barros et al., 2013).

Chemical Synthesis and Modification

The chemical synthesis and modification of this compound's derivatives involve sophisticated techniques aimed at enhancing their pharmacological profiles. For instance, the use of thietanyl protection has been employed in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the nuanced approaches required to obtain compounds with desired biological activities (Khaliullin & Shabalina, 2020).

Propriétés

IUPAC Name |

8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2S/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZQKVKWOSVDLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327005 |

Source

|

| Record name | 8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

8-[(4-Fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |

CAS RN |

460725-53-5 |

Source

|

| Record name | 8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5562960.png)

![1-(3-chlorophenyl)-4-{[1-(2-methoxyethyl)-5-oxo-3-pyrrolidinyl]carbonyl}-2-piperazinone](/img/structure/B5562970.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562983.png)

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)

![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)

![1-[(4-methyl-4-piperidinyl)carbonyl]-3-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B5563043.png)

![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)

![2-[(2-{1-[3-(3-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5563059.png)